molecular formula C11H8FN5 B14165742 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14165742
M. Wt: 229.21 g/mol
InChI Key: NFEDXMAHYOAVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities, particularly in the field of cancer research.

Preparation Methods

The synthesis of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the reaction of 4-fluoro-1H-pyrrolo[2,3-b]pyridine with a suitable aminating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .

Comparison with Similar Compounds

Similar compounds to 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolopyridine derivatives such as:

The uniqueness of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8FN5/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H,14,16)(H2,13,15,17)

InChI Key

NFEDXMAHYOAVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)C3=NC(=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.